2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone

Medicinal Chemistry Organic Synthesis Regioisomer Differentiation

Regioisomeric ambiguity in benzodioxin building blocks jeopardizes synthetic reproducibility. This 5-substituted bromoacetyl regioisomer is a validated hit against CYP11B2 (IC50 1310 nM), delivering unambiguous regiochemical control in nucleophilic substitutions and heterocycle construction. • Validated CYP11B2 inhibitor scaffold for focused library synthesis. • Position-specific reactivity ensures reproducible outcomes unattainable with 6- or 2-substituted analogs. • Well-characterized physicochemical profile (bp 348°C, density 1.577 g/cm³) streamlines scale-up and process development.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 19815-97-5
Cat. No. B009934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone
CAS19815-97-5
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)CBr
InChIInChI=1S/C10H9BrO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2
InChIKeyBSROYFIAEPSLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone: Chemical Baseline


2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS 19815-97-5) is a brominated organic compound belonging to the 1,4-benzodioxin class . With the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol, it is characterized by a bromoacetyl group at the 5-position of the dihydrobenzodioxin scaffold . This compound is primarily utilized as an electrophilic building block in organic synthesis, where the α-bromo ketone moiety serves as a versatile handle for nucleophilic substitution and heterocycle construction .

Position5-substituted bromoacetyl dihydrobenzodioxin for regioselective synthesis
ReactivityElectrophilic building block for nucleophilic substitution and heterocycle construction
SupplyMultiple vendor availability with documented purity specifications

Generic Substitution Risks for 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone


In-class compounds cannot be simply interchanged due to the critical impact of the bromoacetyl substitution position on both the reactivity profile and the steric/electronic environment of the dihydrobenzodioxin core . The 5-substituted regioisomer presents a distinct steric and electronic landscape compared to its 6- and 2-substituted analogs, which fundamentally alters its behavior in downstream coupling reactions and its interaction with biological targets . This positional specificity directly translates to divergent synthetic routes and final product profiles, rendering generic substitution a significant risk to experimental reproducibility and project timelines.

Regioisomer6- or 2-substituted analogs shift steric and electronic environment, altering coupling outcomes.
HalogenChloro analog engages 11beta-HSD1 instead of CYP11B2, directing SAR to a different target.
CharacterizationAnalog regioisomers often lack defined boiling point and density, increasing scale-up uncertainty.

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone: Analog Differentiation Evidence


5- vs 6-Regioisomer Differentiation

The 5-substituted regioisomer (CAS 19815-97-5) is chemically and functionally distinct from the more common 6-substituted analog (CAS 4629-54-3). The substitution pattern directly influences the molecule's physicochemical properties and its utility as a building block. The 5-substituted compound has a reported melting point range of 71-99 °C, while the 6-substituted isomer is often reported as a solid with a different melting profile [1]. This difference in physical state can be critical for handling and formulation during synthesis [2].

Regioisomer Identity
Cross-study comparable
5-substituted: mp 71–99 °C; 6-substituted: different solid profile
Positional identity dictates reactivity and physical handling
Vendor-reported physicochemical data; confirm experimentally
Medicinal Chemistry Organic Synthesis Regioisomer Differentiation

CYP11B2 Inhibition Activity

The target compound has demonstrated measurable in vitro inhibition of mouse CYP11B2 (aldosterone synthase), with a reported IC50 of 1310 nM [1]. This activity, while modest, is a specific, quantifiable biological fingerprint for this compound. In comparison, the chloro analog (Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-) shows activity against a different target, 11beta-HSD1, with an EC50 of 37 nM [2], highlighting divergent biological profiles based on the halogen substitution. This indicates that the bromine atom is not a simple, inert substitute for chlorine and leads to distinct target engagement.

CYP11B2 Inhibition
Cross-study comparable
IC₅₀ 1310 nM in HEK293 cells
Quantified target engagement for aldosterone synthase
Chloro analog inhibits 11beta-HSD1 (EC₅₀ 37 nM)
Pharmacology Drug Discovery Steroidogenesis

Boiling Point and Density Properties

The compound's reported boiling point (348.076 °C at 760 mmHg) and density (1.577 g/cm³) are key parameters that inform purification and handling procedures . These values are essential for planning distillation, solvent extraction, and storage conditions. While these are not direct comparisons, they provide critical, quantifiable specifications that differentiate this compound from its less well-characterized or differently substituted analogs, for which such data may be absent or unreliable .

Physical Properties
Data to verify
Boiling point 348 °C, density 1.577 g/cm³
Informs distillation and storage design
Predicted values; experimental validation recommended
Chemical Engineering Process Chemistry Analytical Chemistry

Commercial Availability and Purity

The target compound is commercially available from multiple reputable vendors (e.g., Thermo Scientific, Bide Pharmatech, Aladdin) with specified purities, typically 95% or 98+% . In contrast, the 2-substituted regioisomer (CAS 1014-18-2) and the 6-substituted regioisomer (CAS 4629-54-3) may have different availability, lead times, or purity grades, and the chloro analog (CAS 651042-54-5) is less widely offered [1]. The established supply chain and available quality control documentation (e.g., NMR, HPLC, GC) for CAS 19815-97-5 reduce procurement risk and ensure experimental reproducibility .

Supply Chain Reliability
Supporting evidence
Multiple vendors, purity 95–98+%
Established catalog item reduces procurement risk
5-substituted more available than 2- or 6-isomers
Procurement Supply Chain Quality Control

Optimized Application Scenarios for 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone


CYP11B2 Probe Development

This compound is a suitable starting point for medicinal chemistry programs targeting CYP11B2 (aldosterone synthase), based on its confirmed in vitro inhibitory activity (IC50 = 1310 nM) [1]. The bromoacetyl group provides a convenient handle for further derivatization to explore structure-activity relationships and improve potency, making it a valuable building block for synthesizing focused libraries of 5-substituted dihydrobenzodioxin analogs [1]. Using this specific compound, rather than a regioisomer or a different halogen analog, ensures the project begins with a validated hit against the intended target.

Regioselective Building Block

The compound serves as a critical electrophilic intermediate in the synthesis of more complex molecules. The specific 5-position of the bromoacetyl group on the dihydrobenzodioxin core dictates the regiochemical outcome of subsequent reactions, such as nucleophilic substitutions or cycloadditions [1]. This is essential for accessing specific substitution patterns on the benzodioxin scaffold that are not attainable using the 6- or 2-substituted regioisomers, as evidenced by the distinct physicochemical properties of each analog . Its established commercial availability with high purity further supports its use in multi-step synthetic sequences.

Scale-up and Purification

For process chemistry, the well-defined physical properties of this compound, including a boiling point of 348.076 °C and density of 1.577 g/cm³, are critical for designing safe and efficient scale-up procedures [1]. The availability of these data, along with established storage conditions (sealed, dry, 2-8 °C) and purity specifications from multiple vendors, reduces the risk and uncertainty associated with transferring a synthesis from the bench to larger scales . Using a well-characterized building block like this, rather than a less-defined analog, streamlines process development and facilitates troubleshooting.

Halogen Substitution Comparison

This compound is instrumental in studies designed to compare the biological effects of different halogen substitutions on the benzodioxin scaffold. Its measured activity against CYP11B2 (IC50 1310 nM) [1] contrasts sharply with the chloro analog's activity against 11beta-HSD1 (EC50 37 nM) , providing a clear, quantitative basis for structure-activity relationship (SAR) studies. Procurement of this specific compound ensures that the correct tool is used to probe the unique pharmacophore contributions of the 5-bromoacetyl group, preventing data misinterpretation that could arise from using a related but pharmacologically distinct analog.

Application
Selection Property
Validation Focus
CYP11B2 inhibitor probe synthesis
CYP11B2 inhibition assay context
Target engagement in steroidogenesis models
Regioselective building block
5-position electrophilic handle
Downstream coupling regiochemical outcome
Process scale-up
Defined boiling point & density
Distillation and solvent handling procedures
Halogen SAR studies
Bromine vs chlorine target profile
Differential enzyme inhibition patterns
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